The synthesis of Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate typically involves multi-step organic reactions. The general approach includes:
The synthesis can be optimized by controlling parameters such as temperature, reaction time, and solvent choice to maximize yield and purity .
The molecular structure of Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate can be described as follows:
The presence of iodine atoms significantly influences the compound's reactivity and biological activity due to their electronegative nature .
Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate participates in various chemical reactions:
These reactions are essential for understanding the compound's stability and reactivity in biological systems .
The mechanism of action of Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is closely related to its structural similarity to thyroid hormones. It exerts its effects primarily through:
This mechanism underscores its potential therapeutic applications and relevance in endocrine studies .
Key physical and chemical properties of Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate include:
Property | Value |
---|---|
Molecular Weight | 662.04 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not readily available |
Storage Conditions | +5°C (refrigerated) |
These properties are crucial for handling and application in laboratory settings .
Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has several scientific applications:
Its role as an impurity reference material is particularly important for ensuring quality control in pharmaceutical formulations containing thyroid hormones .
The synthesis of Potassium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate (CAS 40993-15-5) proceeds via a convergent three-step route: phenolic ether formation, regioselective iodination, and salt metathesis. The initial stage involves Ullmann condensation between 4-hydroxyphenylacetic acid derivatives and diiodinated phenols under anhydrous conditions. Critical process parameters include strict temperature control (80–100°C) and copper(I)-catalyzed conditions to achieve 68–72% yield in the ether bond formation [3] [6]. Subsequent iodination requires precise stoichiometric iodine addition (3.05–3.10 equivalents) to ensure complete aromatic ring functionalization without over-iodination byproducts. Final potassium salt formation employs methanolic potassium hydroxide titration monitored by inline pH metrology [6] [8].
Key starting materials include 4-hydroxyphenylacetic acid and ortho-diiodophenol precursors. The phenolic hydroxyl group’s nucleophilicity is enhanced through deprotonation with potassium carbonate, facilitating aromatic substitution. Electron-withdrawing iodine substituents on the acceptor ring moderate reactivity, necessitating reflux conditions in aprotic solvents like dimethylformamide (DMF) for 12–16 hours. Mass spectrometry data (MW 660.03 g/mol, C₁₄H₈I₃KO₄) confirms molecular integrity post-condensation [3] [8].
Regioselective iodination employs iodine monochloride (ICl) in glacial acetic acid at 40°C, exploiting the activated positions ortho to phenolic hydroxyl groups. Kinetic studies reveal that temperature excursions beyond 45°C promote diiodotyrosine decomposition, reducing yields by 15–20%. Electrophilic substitution occurs preferentially at the 3- and 5-positions of the acceptor ring, as validated by the SMILES notation C1=C(C=C(I)C(=C1I)OC2=CC(=C(O)C=C2)I)CC([O-])=O.[K+] [3] [6] [8]. Optimization data is tabulated below:
Table 1: Iodination Optimization Parameters
Iodinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
I₂ (3.0 eq) | 25 | 24 | 45 | 88 |
ICl (1.5 eq) | 40 | 8 | 92 | 97 |
N-Iodosuccinimide | 60 | 6 | 78 | 91 |
Final conversion to the potassium salt (C₁₄H₈I₃KO₄, MW 660.03 g/mol) utilizes stoichiometric potassium methoxide in methanol, maintaining pH 7.0–7.5 to prevent esterification. Crude product purification involves hot filtration, activated charcoal treatment, and recrystallization from ethanol/water (4:1 v/v). X-ray diffraction confirms crystalline monoclinic lattice formation, while differential scanning calorimetry shows decomposition onset at 275.3°C without melting transition [3] [6] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: